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molecular formula C13H14F3NO2 B1399654 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid CAS No. 847407-02-7

1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid

Cat. No. B1399654
M. Wt: 273.25 g/mol
InChI Key: NHATVVFAEAWOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576089B2

Procedure details

Methyl 1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylate (0.9 g, 3 mmol) was treated with the mixture of 2 M of sodium hydroxide in water (10 mL), THF (10 mL) and methanol (10 mL) at 50° C. for 1 h. After being neutralized with concentrated HCl (pH=3), the solution was concentrated. The resulting residue was azeotropically treated with benzene for 3 times to give the title compound which was used for the next reaction without purification. MS (M+H) 274.1.
Name
Methyl 1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][CH:12]([C:15]([O:17]C)=[O:16])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+].Cl>O.C1COCC1.CO>[F:19][C:2]([F:1])([F:20])[C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][CH:12]([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Methyl 1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Quantity
0.9 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N1CCC(CC1)C(=O)OC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
ADDITION
Type
ADDITION
Details
The resulting residue was azeotropically treated with benzene for 3 times

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1CCC(CC1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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